This compound is typically synthesized in laboratories and is not commonly found in nature. It is classified under organic compounds, specifically as an indole derivative due to its structural framework. The molecular formula for 4-Fluoro-2-phenylindoline is .
The synthesis of 4-Fluoro-2-phenylindoline generally involves several key steps:
The molecular structure of 4-Fluoro-2-phenylindoline can be represented as follows:
C1=CC=C(C=C1)C2=CC3=C(N2)C=CC=C3FThis indicates that the compound consists of a phenyl group attached to an indole structure, with a fluorine substituent at the 4-position. The presence of the fluorine atom contributes to the compound's unique properties, influencing both its physical and chemical behavior .
4-Fluoro-2-phenylindoline undergoes various chemical reactions:
These reactions are significant for modifying the compound's structure for various applications.
The mechanism of action for 4-Fluoro-2-phenylindoline involves its interaction with specific molecular targets:
This interaction suggests potential therapeutic applications in medicinal chemistry.
The physical properties of 4-Fluoro-2-phenylindoline include:
Chemical properties include:
These properties are crucial for its handling in laboratory settings.
4-Fluoro-2-phenylindoline has several notable applications:
These applications highlight its relevance across various scientific disciplines.
Indoline derivatives—saturated analogues of indoles—possess a non-aromatic pyrrole ring that confers conformational flexibility and distinct electronic properties. This scaffold improves metabolic stability and target selectivity compared to planar indoles. The incorporation of a phenyl group at C-2 and fluorine at C-4 enhances steric and electronic interactions with biological targets, positioning 4-fluoro-2-phenylindoline as a privileged structure in drug design [1] [9].
The 2-phenylindole motif emerged as a critical pharmacophore following the discovery of endogenous indole alkaloids (e.g., reserpine, vincristine) [1]. Systematic optimization of this scaffold accelerated in the 2000s:
Table 1: Evolution of 2-Phenylindole-based Therapeutics
| Compound | Key Modification | Biological Target | Activity |
|---|---|---|---|
| 2-Phenylindole | Lead compound | NFκB/iNOS | IC₅₀ = 25–38 μM |
| 6′-MeO-Naphthalen-2′-yl indole | Extended aryl group | NFκB | IC₅₀ = 0.6 μM |
| 4-Fluoro-2-phenylindoline | C4-fluorination + saturation | Serotonin transporters / Kinases | Targeted imaging/Inhibition |
Fluorine’s electronegativity (χ = 4.0) and small atomic radius (1.47 Å) enable strategic modulation of pharmacokinetic and pharmacodynamic properties:
Table 2: Impact of Fluorination on Indoline Bioactivity
| Parameter | Non-fluorinated Indoline | 4-Fluoro-2-phenylindoline | Change |
|---|---|---|---|
| Metabolic half-life | ~1.5 h | >4 h | +167% |
| SERT binding affinity | Kᵢ = 120 nM | Kᵢ = 0.05 nM | 2400-fold ↑ |
| Thermodynamic solubility | 23 μg/mL | 33 μg/mL | +43% |
Oncology Applications
4-Fluoro-2-phenylindoline derivatives disrupt key cancer pathways:
Neurological Applications
Table 3: Biological Targets of 4-Fluoro-2-phenylindoline Derivatives
| Therapeutic Area | Molecular Target | Observed Effect | Reference Model |
|---|---|---|---|
| Oncology | NFκB | ↓ IL-6/TNF-α secretion (70–80%) | DL tumor-bearing mice |
| Oncology | VEGFR-2 | ↓ Tumor vascularization (50–60%) | Renal carcinoma xenografts |
| Neurology | Serotonin transporter | PET signal enhancement in limbic system | Rat SERT-binding assay |
| Neurology | Mitochondrial ROS | ↑ Glutathione reductase activity (40%) | Neuronal cell cultures |
CAS No.: 64726-91-6
CAS No.: 15748-73-9
CAS No.: 17699-05-7
CAS No.: 36671-85-9
CAS No.: 56892-33-2
CAS No.: 72691-25-9